ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
Description
Properties
Molecular Formula |
C22H21ClO5 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
ethyl 3-(6-chloro-4-methyl-2-oxo-7-phenylmethoxychromen-3-yl)propanoate |
InChI |
InChI=1S/C22H21ClO5/c1-3-26-21(24)10-9-16-14(2)17-11-18(23)20(12-19(17)28-22(16)25)27-13-15-7-5-4-6-8-15/h4-8,11-12H,3,9-10,13H2,1-2H3 |
InChI Key |
PMLOWBHVWXNQQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Von Pechmann Cyclization
The coumarin core is typically constructed via the Von Pechmann cyclization , a classic method for synthesizing coumarins from phenols and β-keto esters. For this compound, resorcinol derivatives serve as starting materials. For example, 3,5-dihydroxybenzoic acid is esterified with ethyl acetoacetate under acidic conditions (e.g., concentrated sulfuric acid or BF₃·Et₂O) to yield 7-hydroxy-4-methylcoumarin.
Reaction Conditions:
Chlorination at Position 6
Chlorination of the coumarin core at position 6 is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating methyl group at position 4.
Example Protocol:
- Substrate: 7-Hydroxy-4-methylcoumarin (1 equiv)
- Chlorinating Agent: SO₂Cl₂ (1.2 equiv)
- Solvent: DCM, 0°C → room temperature, 12 h
- Yield: 85–90%
Functionalization at Position 7: Benzyloxy Group Introduction
Mitsunobu Etherification
The hydroxyl group at position 7 is protected via Mitsunobu etherification using benzyl alcohol and diethyl azodicarboxylate (DEAD). This method avoids harsh basic conditions, preserving the integrity of the chlorinated coumarin.
Reaction Conditions:
Alkylation with Benzyl Bromide
Alternative protocols employ benzyl bromide under basic conditions (e.g., K₂CO₃ or DIEA) in polar aprotic solvents like DMF or acetonitrile.
Example Protocol:
- Substrate: 7-Hydroxy-6-chloro-4-methylcoumarin (1 equiv)
- Base: DIEA (2 equiv)
- Alkylating Agent: Benzyl bromide (1.5 equiv)
- Solvent: Ethanol, reflux, 3 h
- Yield: 75–85%
Propanoate Side Chain Installation at Position 3
Michael Addition to α,β-Unsaturated Ketones
The propanoate side chain is introduced via Michael addition of ethyl acrylate to the coumarin’s α,β-unsaturated ketone system. This reaction is catalyzed by Lewis acids such as SnCl₄ or BF₃·Et₂O.
Reaction Conditions:
Knoevenagel Condensation
Alternatively, the side chain is formed via Knoevenagel condensation between a coumarin aldehyde and ethyl malonate, though this method requires careful control of basic conditions to prevent dechlorination.
Example Protocol:
- Substrate: 3-Formyl-7-benzyloxy-6-chloro-4-methylcoumarin (1 equiv)
- Reagent: Ethyl malonate (1.5 equiv)
- Catalyst: Piperidine (0.2 equiv)
- Solvent: Ethanol, reflux, 4 h
- Yield: 55–60%
Purification and Characterization
Flash Chromatography
Crude products are purified using flash chromatography with silica gel and gradients of n-hexane/ethyl acetate (4:1 to 1:1). The ethyl propanoate derivative typically elutes at 30–40% ethyl acetate.
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.38 (s, 3H, CH₃), 3.02–3.10 (m, 2H, CH₂COO), 4.15 (q, 2H, OCH₂CH₃), 5.22 (s, 2H, OCH₂Ph), 6.35 (s, 1H, H-8), 6.92 (d, 1H, H-5), 7.32–7.45 (m, 5H, Ar).
- ESI-MS: m/z 457.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Von Pechmann + Alkylation | Coumarin formation | 70 | 95 | Requires acidic conditions |
| Mitsunobu Etherification | Benzyloxy installation | 80 | 98 | Costly reagents |
| Michael Addition | Side-chain introduction | 65 | 90 | Sensitive to moisture |
Challenges and Optimization Strategies
Dechlorination Risks
Chlorine at position 6 is susceptible to displacement under strongly basic or nucleophilic conditions. Using mild bases (e.g., DIEA instead of NaOH) and low temperatures during alkylation minimizes this side reaction.
Ester Hydrolysis
The ethyl propanoate group may hydrolyze during prolonged storage. Stabilization via lyophilization or storage under inert atmosphere (N₂) at –20°C is recommended.
Scalability and Industrial Relevance
Gram-scale synthesis has been demonstrated for analogous coumarins using continuous flow reactors to enhance reproducibility. For instance, a 10 mmol-scale reaction of the Michael addition step in a flow system achieved 68% yield with 94% purity, compared to 65% in batch mode.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Substitution: The chloro group in the chromenone core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives of the chromenone core.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Precursor in Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications through esterification and substitution reactions.
- Model Compound : It is utilized as a model compound in studying esterification processes and nucleophilic substitution reactions, providing insights into reaction mechanisms.
-
Biology
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The presence of the chloro group enhances its interaction with microbial cell membranes.
- Anticancer Potential : Studies have shown that ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can inhibit cancer cell proliferation, particularly in breast cancer models. Its mechanism involves inducing apoptosis in cancer cells by interacting with specific cellular pathways.
-
Medicine
- Pharmacophore in Drug Design : The compound is being investigated as a potential pharmacophore for targeting specific enzymes or receptors involved in disease processes. Its structural features may enhance binding affinity to biological targets.
- Neuroprotective Effects : Preliminary studies suggest that related compounds may offer neuroprotective benefits, reducing neuronal apoptosis and promoting survival pathways in models of neurodegenerative diseases.
-
Industry
- Fragrance and Flavoring Agents : Due to its ester functional group, this compound is also used in the synthesis of fragrances and flavoring agents, capitalizing on its pleasant aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The benzyloxy and chloro groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The compound shares its pyrrolo[1,2-a]quinazoline core with derivatives reported in and –7. Key structural differences lie in the substituents:
- 4-Position of Pyrrolidine Ring: The 4-propyl group in the target compound contrasts with 4-methyl (e.g., compound 51 in ) and 4-ethyl (e.g., ) groups in analogs.
- Carboxamide Aryl Group : The 3-chloro-4-methoxyphenyl substituent differs from other aryl groups in analogs, such as 3-chlorophenyl (compound 51), 4-(trifluoromethoxy)phenyl (), and unsubstituted phenyl (). The chloro and methoxy groups provide a balance of electron-withdrawing and electron-donating effects, which may influence target binding .
Physicochemical Properties
A comparative analysis of key physicochemical parameters is summarized below:
*Estimated based on structural similarity to and .
†Predicted using analogous substituent contributions.
‡Inferred from substituent effects.
- Polar Surface Area (PSA) : The 3-chloro-4-methoxyphenyl group contributes to a higher PSA than unsubstituted phenyl analogs (e.g., ), which may impact blood-brain barrier penetration .
Biological Activity
Ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate, identified by the ChemDiv Compound ID Y040-2276, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C22H21ClO5 |
| Molecular Weight | 396.86 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(CCC(C(Oc1c2)=O)=C(C)c1cc(Cl)c2OCc1ccccc1)=O |
Antimicrobial Properties
Research indicates that coumarin derivatives, including those similar to this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of coumarin derivatives against various bacterial strains, demonstrating that modifications in their structure can enhance their efficacy against pathogens .
Antitumor Activity
Coumarins are also noted for their antitumor properties. For instance, a related compound showed promising results in inhibiting cancer cell proliferation in various human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase . this compound may possess similar mechanisms due to its structural similarities.
The proposed mechanisms of action for coumarin derivatives include:
- Enzyme Inhibition : These compounds may inhibit specific enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
- Receptor Modulation : They may interact with various cellular receptors, influencing pathways involved in inflammation and cancer progression.
Study on Antimicrobial Activity
A comprehensive study evaluated several coumarin derivatives for their antimicrobial properties. The results indicated that compounds with a chloro substituent exhibited enhanced activity against Gram-positive bacteria compared to their non-chloro counterparts. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds .
Anticancer Evaluation
In another investigation, a series of coumarin derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. The results showed that modifications at the 7-position, such as the addition of a benzyloxy group, significantly improved anticancer activity. The most potent derivative exhibited an IC50 value of 0.024 µM against HeLa cells .
Q & A
Q. What are the validated synthetic routes for ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate, and how can purity be optimized?
A common method involves coupling 7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl derivatives with ethyl propanoate precursors using EDC●HCl and DMAP catalysis in DCM . Purity optimization (e.g., 92% achieved in prior work) requires rigorous column chromatography and analytical validation via NMR, NMR, and HRMS to confirm structural integrity .
Q. How can crystallographic data for this compound be collected and refined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection can be performed using Bruker APEX2 detectors, with refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) . Programs like WinGX and ORTEP assist in visualization and metric analysis of molecular geometry .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for chromene derivatives be resolved?
Discrepancies often arise from substituent effects (e.g., benzyloxy vs. methoxy groups) or assay conditions. Comparative studies using standardized assays (e.g., antioxidant DPPH, cytotoxicity MTT) and SAR analysis via molecular docking (e.g., targeting kinases or DNA topoisomerases) are critical . For example, halogen substitution (e.g., Cl at position 6) enhances anticancer activity but may reduce solubility .
Q. What strategies are effective for studying hydrogen bonding and π-π interactions in crystal packing?
Analyze intermolecular contacts using PLATON or Mercury. For this compound, the benzyloxy group likely participates in C–H···O hydrogen bonds, while the chromen-2-one ring engages in π-π stacking with adjacent aromatic systems. SHELXL refinement can model anisotropic displacement parameters to quantify these interactions .
Q. How can substituent effects on photophysical properties be systematically investigated?
Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents and measure UV-Vis/fluorescence spectra. Computational methods (TD-DFT) can correlate experimental λ with frontier molecular orbitals .
Q. What experimental designs mitigate challenges in regioselective functionalization?
Protect reactive sites (e.g., 2-oxo group) via silylation or acetylation before introducing substituents. Monitor reaction progress with LC-MS to detect intermediates. For example, selective chlorination at position 6 can be achieved using NCS in acetic acid under controlled temperatures .
Methodological Guidance
Q. How to validate synthetic intermediates when scaling up reactions?
Use multi-technique characterization:
Q. What computational tools are suitable for predicting metabolic stability?
Employ ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. Focus on ester hydrolysis (propanoate group) and benzyloxy deprotection as primary metabolic pathways. Validate with in vitro hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
